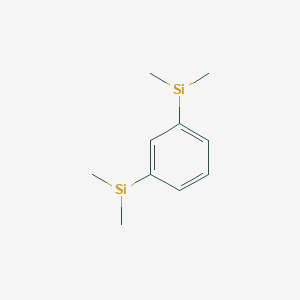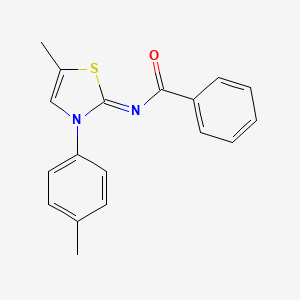
4H-imidazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Imidazole-5-carboxylic acid is a derivative of imidazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms at non-adjacent positions. This compound is known for its significant role in various chemical and biological processes due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4H-imidazole-5-carboxylic acid typically involves the cyclization of amido-nitriles or the oxidative condensation of ketones and amidines. One common method includes the reaction of glyoxal with ammonia, followed by cyclization to form the imidazole ring . Another approach involves the use of molecular oxygen to oxidize α-keto carbon to a diketone, which then cyclizes under basic conditions to produce the desired imidazole derivative .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts such as nickel or copper can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 4H-Imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazoles, diketones, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4H-Imidazole-5-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 4H-imidazole-5-carboxylic acid exerts its effects involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can act as a ligand for metal ions, facilitating enzyme catalysis and other biochemical processes. The compound’s ability to form hydrogen bonds and coordinate with metal ions is crucial for its activity .
Comparaison Avec Des Composés Similaires
Imidazole: The parent compound, known for its broad range of chemical and biological properties.
Benzimidazole: A fused ring derivative with significant pharmacological activities.
Thiazole: Another heterocyclic compound with similar structural features but different chemical properties.
Uniqueness: 4H-Imidazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives
Propriétés
Formule moléculaire |
C4H4N2O2 |
|---|---|
Poids moléculaire |
112.09 g/mol |
Nom IUPAC |
4H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C4H4N2O2/c7-4(8)3-1-5-2-6-3/h2H,1H2,(H,7,8) |
Clé InChI |
BEDVNJSKNARZJA-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NC=N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


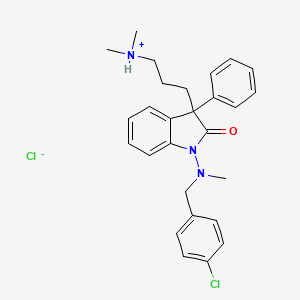
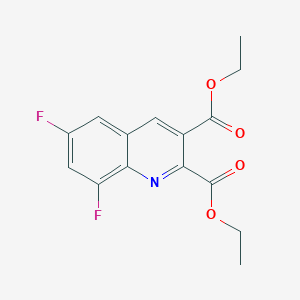




![8-(2,4-Dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-8-yl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione](/img/structure/B13741658.png)
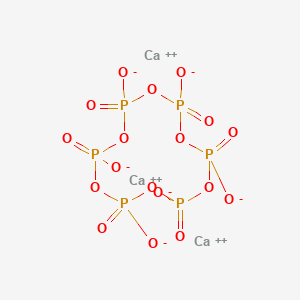

![2-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol](/img/structure/B13741679.png)

